N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-16(2,3)17-15(21)20-7-4-5-11(9-20)13-18-19-14(22-13)12-6-8-23-10-12/h6,8,10-11H,4-5,7,9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTORJJHNZGOUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCC(C1)C2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, particularly focusing on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
The compound is characterized by its unique structure, incorporating a piperidine ring, a tert-butyl group, and a 1,3,4-oxadiazole moiety. The presence of the thiophene ring enhances its pharmacological profile. The synthesis typically involves multi-step reactions, starting from readily available precursors and utilizing methods such as condensation reactions to form the oxadiazole ring.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine have shown promising results in inhibiting various cancer cell lines. A notable study reported that certain oxadiazole derivatives displayed IC50 values in the low micromolar range against multiple cancer types including colon adenocarcinoma (CaCo-2) and human cervical carcinoma (HeLa) cells .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole A | CaCo-2 | 5.0 |
| Oxadiazole B | HeLa | 7.5 |
| N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine | MCF-7 (Breast) | 6.8 |
The mechanism of action for these compounds often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators such as p53 .
Antimicrobial Activity
The antimicrobial potential of N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine has also been evaluated. Studies indicate that oxadiazole derivatives possess activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The compound's ability to inhibit bacterial growth is attributed to its interference with bacterial cell wall synthesis and disruption of membrane integrity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 0.5 |
| Staphylococcus aureus | 1.0 |
| Escherichia coli | 2.0 |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on a series of oxadiazole derivatives including N-(tert-butyl)-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidine showed that these compounds significantly reduced tumor growth in xenograft models of breast cancer . The study highlighted the importance of structural modifications in enhancing biological activity.
- Antimicrobial Resistance Study : Another investigation focused on the antimicrobial efficacy against drug-resistant strains of Mycobacterium bovis. The study revealed that certain oxadiazole derivatives exhibited enhanced activity compared to traditional antibiotics, suggesting their potential role in overcoming resistance .
Comparison with Similar Compounds
Research Implications
- Oxadiazole vs. Thiadiazole : The substitution of oxygen with sulfur (e.g., ) may influence redox stability and binding affinity due to sulfur’s larger atomic radius and polarizability .
- Ring Size : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric constraints and hydrogen-bonding geometry.
- Substituent Effects : Thiophene (electron-rich) vs. phenyl (neutral) or iodophenyl (electron-deficient) modulates electronic interactions with biological targets.
Q & A
Q. What are the optimal synthetic routes for constructing the 1,3,4-oxadiazole ring in this compound?
The 1,3,4-oxadiazole ring can be synthesized via cyclization of thioamide intermediates or through coupling reactions. For example, describes the use of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) to facilitate amide bond formation between carboxylic acids and amines, followed by cyclization under heating (80°C). This method achieved high yields (60–70%) with purity confirmed by ¹H-NMR and elemental analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound and resolving structural ambiguities?
Combined ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) are essential. For instance, and emphasize using ¹H-NMR to confirm regioselectivity of substituents on the oxadiazole and piperidine rings. In cases of signal overlap (e.g., aromatic protons in thiophene or oxadiazole), 2D NMR (COSY, HSQC) can clarify connectivity. Elemental analysis ensures stoichiometric purity .
Q. How does the choice of solvent affect the stability of intermediates during synthesis?
Polar aprotic solvents like 1,4-dioxane or DCM are preferred for coupling reactions, as they enhance solubility without hydrolyzing sensitive intermediates (e.g., tert-butyl carbamates). highlights the use of 1,4-dioxane/water mixtures for Boc protection, while recommends DCM for sulfonylation reactions at 0–20°C to minimize side reactions .
Advanced Research Questions
Q. How can multi-step synthesis be optimized to improve yield and purity?
Sequential purification using column chromatography (silica gel, gradient elution) and recrystallization is critical. details a multi-step synthesis where intermediates (e.g., tert-butyl piperidine derivatives) were purified via flash chromatography (hexane/ethyl acetate) to achieve >95% purity. Additionally, catalytic additives like TMSOTf (trimethylsilyl triflate) improved electrophilic substitution efficiency in aryl piperidine intermediates .
Q. What role does the tert-butyl group play in modulating biological activity and solubility?
The tert-butyl group enhances lipophilicity and metabolic stability by shielding the carboxamide moiety from enzymatic degradation. and suggest that bulky substituents like tert-butyl on piperidine reduce conformational flexibility, potentially increasing target binding specificity. Solubility can be tuned using co-solvents (e.g., DMSO-water mixtures) during in vitro assays .
Q. How can researchers address contradictions in biological activity data across studies?
Methodological standardization is key. For example, recommends using isogenic cell lines and controlled assay conditions (e.g., ATP levels for kinase inhibition studies) to minimize variability. If discrepancies persist, molecular docking or MD simulations (e.g., using AutoDock Vina) can validate binding modes against target proteins .
Q. What strategies mitigate byproduct formation during thiophene-3-yl substitution?
and suggest using regioselective catalysts (e.g., TiCl₄) to direct substitution at the thiophene 3-position. For example, TiCl₄-mediated coupling of 5-bromothiophene-2-carboxylic acid with pyrazole amines achieved >90% regioselectivity. GC-MS monitoring can identify early-stage byproducts for timely optimization .
Data Analysis & Experimental Design
Q. How should researchers design experiments to elucidate structure-activity relationships (SAR)?
Systematic substituent variation (e.g., replacing thiophene with furan or altering piperidine substituents) paired with in vitro dose-response assays is effective. and propose using Free-Wilson analysis or 3D-QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity metrics (IC₅₀, Ki) .
Q. What analytical methods resolve conflicting spectral data for piperidine ring conformers?
Dynamic NMR or variable-temperature (VT) NMR can distinguish axial/equatorial conformers of the piperidine ring. notes that tert-butyl groups restrict ring puckering, simplifying spectral interpretation. X-ray crystallography (as in ) provides definitive conformational data .
Q. How can stability studies under physiological conditions inform formulation development?
Accelerated stability testing (40°C/75% RH for 4 weeks) in buffers (pH 1.2–7.4) identifies degradation pathways. recommends HPLC-UV/PDA to monitor hydrolytic cleavage of the oxadiazole ring, while LC-MS/MS detects oxidative metabolites (e.g., sulfoxides from thiophene) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
